![molecular formula C14H11BrN2O4 B2691680 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 148546-74-1](/img/structure/B2691680.png)
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
“4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” is a chemical compound with the molecular formula C14H11BrN2O4 . Its molecular weight is 351.159 .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” consists of a benzamide core with a bromine atom at the 4-position and a 2-methoxy-5-nitrophenyl group attached to the nitrogen atom .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . Therefore, “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” could potentially be used in cancer treatment.
Antioxidant Activity
Benzamide compounds, which are structurally similar to “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide”, have been found to possess antioxidant activity . This suggests that “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” could potentially be used as an antioxidant.
Antibacterial Activity
Benzamide compounds have also been found to possess antibacterial activity . This suggests that “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” could potentially be used as an antibacterial agent.
Anaplastic Lymphoma Kinase (ALK) Inhibitor
4-Bromo-2-methoxyaniline, a compound structurally similar to “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide”, has been used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors .
Rho Kinase Inhibitor
4-Bromo-2-methoxyaniline has also been used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors . This suggests that “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” could potentially be used as a Rho kinase inhibitor.
Safety and Hazards
The safety and hazards of “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” are not fully known. It’s always recommended to handle chemical compounds with appropriate safety measures .
Relevant Papers There are several papers related to “4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide” and similar compounds . These papers could provide more detailed information about its synthesis, properties, and potential applications.
properties
IUPAC Name |
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHNIIFDPAFYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide |
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